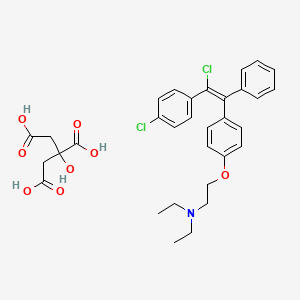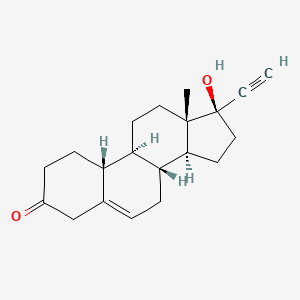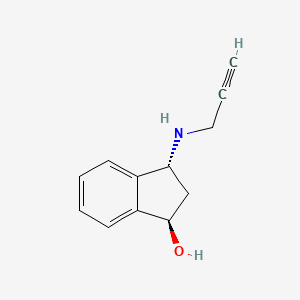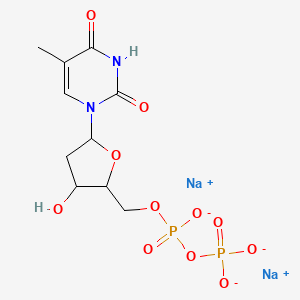
γ-Butyrobetaine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
γ-Butyrobetaine-d9 is a deuterated form of γ-Butyrobetaine, a naturally occurring compound involved in the biosynthesis of L-carnitine. L-carnitine plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterated form, this compound, is often used in scientific research to trace metabolic pathways and study the kinetics of biochemical reactions due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of γ-Butyrobetaine-d9 typically involves the deuteration of γ-Butyrobetaine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: γ-Butyrobetaine-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-carnitine.
Reduction: It can be reduced to form butyrobetaine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products:
Oxidation: L-carnitine.
Reduction: Butyrobetaine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
γ-Butyrobetaine-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of L-carnitine.
Biology: Employed in studies involving the role of L-carnitine in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Utilized in the development of nutritional supplements and functional foods aimed at enhancing fatty acid metabolism.
Mécanisme D'action
γ-Butyrobetaine-d9 exerts its effects primarily through its conversion to L-carnitine by the enzyme γ-butyrobetaine hydroxylase. This enzyme catalyzes the hydroxylation of this compound to form L-carnitine, which then facilitates the transport of fatty acids into the mitochondria for β-oxidation. The molecular targets involved include the mitochondrial membrane transport proteins and enzymes involved in fatty acid oxidation pathways.
Comparaison Avec Des Composés Similaires
γ-Butyrobetaine: The non-deuterated form of γ-Butyrobetaine-d9.
L-Carnitine: The end product of γ-Butyrobetaine metabolism.
Trimethylamine N-oxide (TMAO): A metabolite derived from L-carnitine.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing and kinetic studies in metabolic research. This makes it a valuable tool in understanding the detailed mechanisms of L-carnitine biosynthesis and its role in cellular metabolism.
Propriétés
Numéro CAS |
479677-53-7 |
|---|---|
Formule moléculaire |
C₇H₆D₉NO₂ |
Poids moléculaire |
154.25 |
Synonymes |
3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium; Actinine-d9; 4-Butyrobetaine-d9; Butyrobetaine-d9; Deoxycarnitine-d9; γ-Aminobutyric-d9 Acid Betaine; γ-Butyrobetaine-d9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)

